Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O4 and its molecular weight is 398.84. The purity is usually 95%.
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Biological Activity
Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN2O4
- Molecular Weight : 398.84 g/mol
- IUPAC Name : Ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available aromatic compounds. The process includes the formation of the pyridazine ring and subsequent modifications to incorporate the chlorobenzyl and ethoxy groups. Detailed methodologies can be found in various chemical literature sources.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Research indicates that halogen-substituted derivatives show broad-spectrum antibacterial activity, inhibiting various strains of bacteria with inhibition rates ranging from 4.57% to 87% . The compound has shown selective activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) reported as low as 15.625 μM for Staphylococcus aureus .
Bacterial Strain | MIC (μg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |
Enterococcus spp. | 62.5 - 125 | Antienterococcal |
The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways . This multi-target approach may contribute to its effectiveness against resistant strains.
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have also been evaluated for antifungal activity. Studies indicate that certain structural modifications enhance antifungal efficacy against Candida species, with biofilm inhibition rates exceeding those of standard antifungal agents like fluconazole .
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study on Biofilm Inhibition : A study investigating the efficacy of similar compounds against biofilms formed by MRSA showed that certain derivatives could inhibit biofilm formation significantly better than traditional antibiotics .
- Clinical Isolate Testing : Clinical isolates from patients with infections were tested against this compound, revealing promising results in terms of both bactericidal activity and biofilm disruption .
Properties
IUPAC Name |
ethyl 4-[(3-chlorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-8-6-9-16(22)11-15)12-19(25)24(23-20)17-10-5-4-7-14(17)2/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIRSJODKQLCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)Cl)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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